PI3K-IN-12
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Overview
Description
PI3K-IN-12 is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for various cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking . This pathway is often dysregulated in cancer, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-12 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature . Generally, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
PI3K-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
PI3K-IN-12 has a wide range of scientific research applications, including:
Mechanism of Action
PI3K-IN-12 exerts its effects by inhibiting the activity of the PI3K enzyme, thereby blocking the downstream signaling pathways that promote cell growth and survival . The molecular targets include the catalytic subunit of PI3K, and the pathways involved are the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathways . This inhibition leads to decreased cellular proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PI3K-IN-12 include:
Idelalisib: A PI3K delta-specific inhibitor approved for cancer treatment.
Alpelisib: A PI3K alpha-specific inhibitor used in breast cancer therapy.
GDC-0077: Another PI3K alpha-specific inhibitor undergoing clinical trials.
Uniqueness
This compound is unique due to its specific targeting of the PI3K pathway and its potential for high efficacy with minimal side effects. Unlike some other inhibitors, this compound has shown promising results in preclinical studies, indicating its potential as a highly effective cancer therapeutic .
Properties
Molecular Formula |
C21H24ClN5O3S2 |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-amino-N-[5-[5-[(4-tert-butylphenyl)sulfonylamino]-6-chloropyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H24ClN5O3S2/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28) |
InChI Key |
YCVQOWKBUVDTOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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